molecular formula C12H18Cl2N2 B6274076 (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride CAS No. 1279035-15-2

(1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride

Cat. No.: B6274076
CAS No.: 1279035-15-2
M. Wt: 261.2
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Description

(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride is a chiral bicyclic amine derivative characterized by a rigid norbornane-like scaffold. Its stereochemistry and benzyl substituent make it a versatile intermediate in asymmetric catalysis and pharmaceutical synthesis. The compound is typically synthesized via multi-step routes involving reductive amination and protective group strategies (e.g., Boc protection) . Its dihydrochloride salt form enhances stability and solubility for practical applications .

Properties

CAS No.

1279035-15-2

Molecular Formula

C12H18Cl2N2

Molecular Weight

261.2

Purity

95

Origin of Product

United States

Preparation Methods

Boc-Protected Intermediate Utilization

The tert-butyl carbamate (Boc) group is widely employed to protect one nitrogen atom of the diazabicycloheptane, enabling selective functionalization of the secondary amine. For example, tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (Boc-protected intermediate) reacts with electrophiles at the unprotected nitrogen. This strategy prevents over-alkylation and simplifies purification.

Benzylation via Nucleophilic Substitution

Benzylation is typically achieved using benzyl bromide or chloride under basic conditions. In a representative procedure, cesium fluoride (CsF) in dimethyl sulfoxide (DMSO) at 120°C facilitates the displacement of halides by the secondary amine. Alternative bases such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 50°C offer milder conditions, yielding 85% in analogous reactions.

Stepwise Synthesis of (1S,4S)-2-Benzyl-2,5-Diazabicyclo[2.2.1]heptane Dihydrochloride

Alkylation of Boc-Protected Diazabicycloheptane

Reaction Conditions :

  • Substrate : tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

  • Electrophile : Benzyl bromide

  • Base : Cesium fluoride (CsF) or potassium carbonate (K₂CO₃)

  • Solvent : DMSO or DMF

  • Temperature : 50–120°C

  • Time : 18–24 hours

Procedure :
A mixture of the Boc-protected diazabicycloheptane (1.3 g, 6.63 mmol), benzyl bromide (2.21 mmol), and CsF (0.33 g, 2.21 mmol) in DMSO (5 mL) is heated to 120°C for 18 hours. The crude product is extracted with dichloromethane (DCM), washed with brine, and concentrated. Precipitation with n-hexane yields the benzylated intermediate as a white solid.

Characterization :

  • ¹H NMR (DMSO-d₆) : δ 7.30–7.40 (m, 5H, benzyl aromatic), 4.91 (s, 1H, bridgehead), 3.84 (s, 1H, N–CH₂–Ph), 1.36 (s, 9H, Boc).

  • LCMS : m/z 344.0 [M+H]⁺.

Deprotection and Salt Formation

Reaction Conditions :

  • Deprotection Agent : Hydrochloric acid (HCl) in dioxane or methanol

  • Temperature : Room temperature

  • Time : 1–2 hours

Procedure :
The Boc-protected benzyl intermediate (0.4 g, 1.16 mmol) is treated with 4M HCl in dioxane (10 mL) at room temperature for 2 hours. The solvent is evaporated, and the residue is triturated with diethyl ether to afford the dihydrochloride salt as a hygroscopic solid.

Yield : 66–85% (over two steps).

Alternative Methodologies and Optimization

Palladium-Catalyzed Coupling

While less common for benzylation, palladium catalysts like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with JohnPhos ligand enable coupling reactions in toluene at 45°C. This method, though primarily used for aryl halides, highlights the versatility of the diazabicycloheptane core in transition metal-mediated syntheses.

Critical Analysis of Reaction Parameters

Solvent and Base Selection

ParameterDMSO/CsF at 120°CDMF/K₂CO₃ at 50°C
Yield 66%85%
Reaction Time 18 hours24 hours
Purity 97.2% (LCMS)>95% (¹H NMR)
Scalability Moderate (gram-scale)High (multi-gram)

DMF with K₂CO₃ offers superior yields and scalability, though prolonged reaction times are required. DMSO/CsF enables faster reactions but demands higher temperatures, risking decomposition.

Acidic Deprotection Efficiency

Hydrochloric acid quantitatively removes the Boc group while concurrently forming the dihydrochloride salt. Alternatives like trifluoroacetic acid (TFA) necessitate an additional HCl treatment step, complicating the workflow.

Structural Confirmation and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (D₂O) : δ 7.25–7.35 (m, 5H, benzyl), 4.10–4.30 (m, 2H, bridgehead), 3.70–3.90 (m, 2H, N–CH₂–Ph), 1.80–2.00 (m, 2H, bicyclic CH₂).

  • LCMS (Free Base) : m/z 215.1 [M+H]⁺, consistent with C₁₂H₁₆N₂.

Purity Assessment

HPLC analysis of the dihydrochloride salt shows >98% purity at 254 nm, with a retention time of 3.58 minutes under reversed-phase conditions .

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of benzyl alcohol derivatives, while reduction can yield the corresponding amines.

Scientific Research Applications

(1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride has several applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of complex organic molecules and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride exerts its effects involves its interaction with specific molecular targets. The diazabicycloheptane core can act as a chiral scaffold, facilitating enantioselective reactions. The benzyl group may enhance the compound’s binding affinity to certain enzymes or receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Substituent and Salt Form Variations

The table below compares key structural and functional properties of the target compound with its analogs:

Compound Name (CAS No.) Substituent Salt Form Molecular Weight (g/mol) Key Applications
(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride (2708292-29-7) Benzyl Dihydrochloride 260.92 Asymmetric catalysis, pharmaceutical intermediates
(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide (116258-17-4) Benzyl Dihydrobromide 350.10 Antiproliferative agent (cancer research)
(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide (125224-62-6) Methyl Dihydrobromide 288.00 Ligand in catalysis
(1S,4S)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide (308103-49-3) 4-Fluorophenyl Hydrobromide 283.15 Potential CNS-targeting pharmaceuticals
(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane (113451-59-5) Boc-protected Free base 198.26 Synthetic intermediate for peptide coupling

Key Observations:

  • Salt Form Impact : The dihydrochloride and dihydrobromide salts of the benzyl derivative differ in molecular weight due to halide mass (Cl vs. Br). Bromide salts generally exhibit higher solubility in polar solvents, which may enhance bioavailability in biological assays .

Biological Activity

(1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article provides a comprehensive overview of its biological activity, focusing on its antiproliferative effects against various cancer cell lines, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₂H₁₆N₂·2HCl
  • Molecular Weight : 350.10 g/mol

Antiproliferative Effects

Recent studies have highlighted the compound's significant antiproliferative activity against several cancer cell lines. A notable study synthesized various derivatives of (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane and evaluated their effects on cervical (CaSki), breast (MDA-MB-231), and lung (SK-Lu-1) cancer cell lines.

Table 1: Antiproliferative Activity of Compound 9e

Cell LineIC₅₀ Value (µg/mL)
CaSki28
MDA-MB-23118
SK-Lu-120

The compound demonstrated moderate activity with IC₅₀ values indicating effective inhibition of cell proliferation in these cancer types without inducing necrotic cell death, suggesting a preference for apoptosis as the mechanism of action .

The apoptosis-inducing effect of the compound was investigated through caspase activation assays. The results indicated that compound 9e triggers apoptosis via a caspase-dependent pathway in tumor cells while sparing normal human lymphocytes, thereby exhibiting selectivity for cancer cells over healthy cells .

Case Studies

Several case studies have been conducted to further explore the biological implications of this compound:

  • Study on Apoptosis Induction : A study focused on the apoptotic pathways activated by compound 9e in CaSki cells showed increased caspase-3 and caspase-9 activity, confirming its role in inducing programmed cell death .
  • Selectivity Assessment : Another investigation assessed the selectivity of compound 9e using lactate dehydrogenase (LDH) assays on human lymphocytes and tumor cells. The results indicated minimal necrosis in lymphocytes compared to significant effects observed in tumor cells, reinforcing the potential therapeutic index of this compound .

Research Findings

The synthesis and evaluation of (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane derivatives have been crucial in understanding their biological activities. The multicomponent synthesis approach has allowed for rapid diversification and optimization of these compounds for enhanced biological profiles.

Table 2: Summary of Biological Evaluations

Study FocusFindings
AntiproliferativeModerate activity against multiple cancer lines
Apoptosis InductionCaspase-dependent pathway activation
SelectivityGreater tumor selectivity over lymphocytes

Q & A

What are the common synthetic routes for (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride, and how do purification methods impact yield and purity?

Basic Research Question
The compound is typically synthesized via functionalization of the bicyclic core. For example, (1S,4S)-2-methyl derivatives are prepared using directed lithiation with sec-butyllithium/(-)-sparteine, followed by borolidine reduction to introduce substituents . A key step involves column chromatography for purification: eluting with ethyl acetate/hexanes (20–50%) followed by methanol/dichloromethane (0–30%) achieves >95% purity . Microwave-assisted synthesis (CEM Discover reactor) reduces reaction times but requires optimization of irradiation parameters to avoid decomposition .

How does the rigid bicyclic framework influence enantioselectivity in asymmetric organocatalysis?

Advanced Research Question
The bicyclic scaffold’s conformational rigidity enhances stereochemical control. In the Biginelli reaction , the (1S,4S)-configured dihydrochloride salt acts as a chiral organocatalyst, achieving 18–46% enantiomeric excess (ee) for 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). The rigid structure restricts rotational freedom, stabilizing transition states via hydrogen bonding between the NH groups and substrates (e.g., urea or aldehydes). Substituting the benzyl group with bulkier substituents (e.g., (R)-1-phenylethyl) improves ee to 46% by enhancing steric discrimination .

What analytical techniques are critical for characterizing derivatives of this compound, and how are contradictions in spectral data resolved?

Methodological Focus
1H NMR (500 MHz, methanol-d4) is essential for confirming substitution patterns, with characteristic signals for the bicyclic protons (e.g., δ 4.81 ppm for bromopyrimidinyl derivatives) . LCMS ([M+H]+ analysis) and optical rotation ([α]D) validate molecular weight and chirality. Discrepancies in melting points or NMR shifts between studies may arise from residual solvents or counterion effects (e.g., HBr vs. HCl salts). Cross-referencing with X-ray crystallography (used for configurational assignment of 3-substituted derivatives) resolves ambiguities .

How do C-substituted derivatives of this compound affect catalytic activity or solubility in aqueous media?

Advanced Research Question
C-substitution (e.g., methyl or hydroxy groups) modulates both catalytic efficiency and solubility. For instance, 3-oxo-substituted lactams exhibit reduced solubility in polar solvents due to increased hydrophobicity, whereas 7-hydroxy-7-phenyl derivatives show improved aqueous compatibility. In catalysis, electron-withdrawing groups (e.g., bromopyrimidinyl) enhance electrophilicity, accelerating imine formation in multicomponent reactions. Directed lithiation strategies enable precise substitution at the C3 position, balancing steric and electronic effects .

What strategies mitigate low enantiomeric excess (ee) in asymmetric reactions catalyzed by this compound?

Data Contradiction Analysis
Discrepancies in reported ee values (e.g., 18% vs. 46%) arise from variations in substrate scope and reaction conditions . Optimization strategies include:

  • Solvent tuning : Polar aprotic solvents (e.g., DMF) improve substrate solubility but may reduce catalyst rigidity.
  • Additives : Brønsted acids (e.g., HCl) protonate the catalyst, enhancing NH hydrogen-bonding interactions .
  • Temperature control : Lower temperatures (0–5°C) favor kinetic control, minimizing racemization .
    Comparative studies using chiral HPLC (e.g., Chiralpak IA column) standardize ee measurements across labs .

How is this compound utilized in medicinal chemistry, particularly for lysine-specific demethylase 1 (LSD1) inhibition?

Advanced Application
The bicyclic amine serves as a key building block in reversible LSD1 inhibitors . For example, coupling with (4-cyanophenyl)glycine derivatives via sulfonamide linkages yields compounds with IC50 values <1 μM. The rigid scaffold ensures proper spatial alignment with the enzyme’s FAD-binding pocket, confirmed by docking studies and 1H NMR binding assays (e.g., chemical shift perturbations in LSD1’s active site) .

What are the limitations of current synthetic methods for N-alkylated derivatives, and how can they be addressed?

Methodological Challenge
N-alkylation often requires harsh conditions (e.g., excess alkyl halides), leading to side reactions (e.g., over-alkylation). A microwave-assisted approach reduces reaction times and improves selectivity. For example, N-methylation using methyl iodide under microwave irradiation (100°C, 20 min) achieves >90% conversion without racemization. Alternatively, reductive amination with sodium triacetoxyborohydride offers milder conditions for bulky substituents .

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